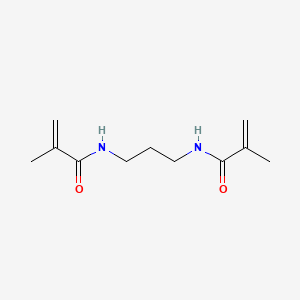
2-Propenamide, N,N'-1,3-propanediylbis[2-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propenamide, N,N’-1,3-propanediylbis[2-methyl- is a chemical compound with the molecular formula C11H18N2O2 It is a derivative of propenamide and contains two secondary amide groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenamide, N,N’-1,3-propanediylbis[2-methyl- typically involves the reaction of propenamide with 1,3-propanediylbis[2-methyl-amine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the compound.
Industrial Production Methods
In industrial settings, the production of 2-Propenamide, N,N’-1,3-propanediylbis[2-methyl- involves large-scale synthesis using advanced chemical reactors and equipment. The process is designed to ensure consistent quality and efficiency. The raw materials are carefully selected, and the reaction parameters are closely monitored to minimize impurities and maximize the yield.
Análisis De Reacciones Químicas
Types of Reactions
2-Propenamide, N,N’-1,3-propanediylbis[2-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one or more functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under controlled conditions.
Substitution: Various nucleophiles and electrophiles are used in substitution reactions, often in the presence of a catalyst or under specific temperature and pressure conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced amides. Substitution reactions result in the formation of new compounds with different functional groups.
Aplicaciones Científicas De Investigación
2-Propenamide, N,N’-1,3-propanediylbis[2-methyl- has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and polymer chemistry.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in drug development and medical treatments.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.
Mecanismo De Acción
The mechanism of action of 2-Propenamide, N,N’-1,3-propanediylbis[2-methyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, leading to changes in their activity or function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
2-Propenamide, N,N-dimethyl-: A similar compound with different substituents on the amide groups.
2-Propenamide, N-(1,1-dimethyl-3-oxobutyl)-: Another related compound with distinct structural features.
Uniqueness
2-Propenamide, N,N’-1,3-propanediylbis[2-methyl- is unique due to its specific molecular structure, which imparts distinct chemical and physical properties
Propiedades
Número CAS |
110892-72-3 |
|---|---|
Fórmula molecular |
C11H18N2O2 |
Peso molecular |
210.27 g/mol |
Nombre IUPAC |
2-methyl-N-[3-(2-methylprop-2-enoylamino)propyl]prop-2-enamide |
InChI |
InChI=1S/C11H18N2O2/c1-8(2)10(14)12-6-5-7-13-11(15)9(3)4/h1,3,5-7H2,2,4H3,(H,12,14)(H,13,15) |
Clave InChI |
CDIYIEKBGHJSDO-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)C(=O)NCCCNC(=O)C(=C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-Ethyl-N-methyl-N-[(1H-pyrrol-1-yl)methyl]ethanaminium iodide](/img/structure/B14321850.png)
![2,3,4,5-Tetrabromo-6-{[(2-hydroxyhenicosan-4-yl)oxy]carbonyl}benzoate](/img/structure/B14321854.png)
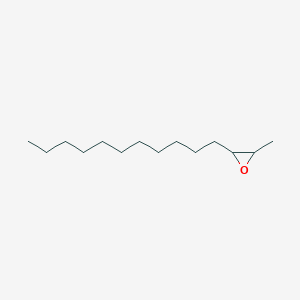
![2-[(3,5-Dimethylpyridin-2-yl)methanesulfinyl]-5-fluoro-1,3-benzoxazole](/img/structure/B14321866.png)

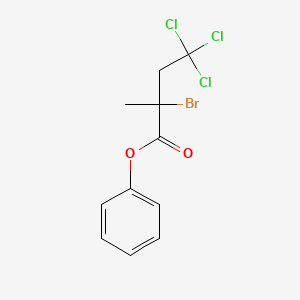
![Dimethyl [2-hydroxy-2-(pyridin-2-yl)ethyl]phosphonate](/img/structure/B14321882.png)
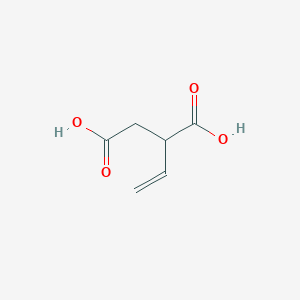
![2-[(4-Chlorophenyl)sulfanyl]-3,3-dimethylbutanoic acid](/img/structure/B14321906.png)
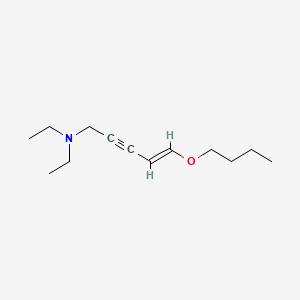
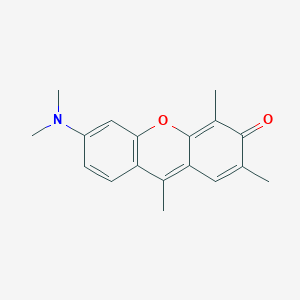


![Trichloro[2,4,6-tri(propan-2-yl)phenyl]silane](/img/structure/B14321940.png)
